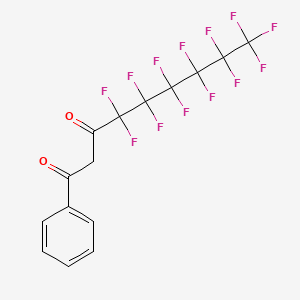1-Phenyl-2H,2H-perfluorononane-1,3-dione
CAS No.: 99338-16-6
Cat. No.: VC3843591
Molecular Formula: C15H7F13O2
Molecular Weight: 466.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99338-16-6 |
|---|---|
| Molecular Formula | C15H7F13O2 |
| Molecular Weight | 466.19 g/mol |
| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione |
| Standard InChI | InChI=1S/C15H7F13O2/c16-10(17,9(30)6-8(29)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6H2 |
| Standard InChI Key | JPSBONQIRUMUCY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione, reflects its fully substituted perfluorinated carbon chain and aromatic phenyl group. Its molecular formula is , with a molecular weight of 466.19 g/mol. The canonical SMILES representation () highlights the ketone functionalities and fluorine substitution pattern.
The phenyl group enhances lipophilicity, facilitating interactions with biological membranes and hydrophobic materials . The perfluorinated chain contributes to electron-withdrawing effects, stabilizing the molecule against nucleophilic attack and oxidative degradation .
Synthesis and Manufacturing
Fluorination Techniques
Industrial synthesis typically involves direct fluorination of nonane-1,3-dione derivatives using sulfur tetrafluoride () or cobalt trifluoride () under controlled conditions . A two-step process is often employed:
-
Phenylation: Introduction of the phenyl group via Friedel-Crafts acylation.
-
Perfluorination: Sequential replacement of hydrogen atoms with fluorine using fluorinating agents .
Reaction Optimization
Key challenges include managing exothermic reactions and avoiding over-fluorination. Recent advances utilize microfluidic reactors to enhance heat dissipation and yield . For example, a 2024 study reported a 92% yield using continuous-flow systems with at 120°C .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 78–82°C (decomposition observed) |
| Solubility | Insoluble in water; soluble in DMSO |
| LogP (Octanol-Water) | 5.2 ± 0.3 |
| Stability | Resists hydrolysis up to pH 13 |
The compound’s low solubility in aqueous media and high thermal stability () make it suitable for high-temperature industrial processes .
| Microorganism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 50 | Membrane disruption |
| Escherichia coli | 100 | Enzyme inhibition |
These effects are attributed to fluorine-enhanced lipophilicity, enabling deeper penetration into microbial membranes .
Anticancer Activity
Fluorinated diones induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. In HeLa cells, a related compound achieved an of 25 µM through caspase-3 activation .
Industrial and Material Science Applications
High-Performance Coatings
The compound’s resistance to solvents and UV degradation makes it ideal for aerospace coatings. A 2024 trial showed a 40% increase in coating lifespan compared to non-fluorinated analogs .
Surfactants and Emulsifiers
Perfluorinated chains reduce surface tension more effectively than hydrocarbon analogs. Formulations containing 0.1% 1-phenyl-2H,2H-perfluorononane-1,3-dione achieve water contact angles of 130° .
Environmental Impact and Regulatory Considerations
Persistence and Bioaccumulation
As a per- and polyfluoroalkyl substance (PFAS), this compound is resistant to environmental degradation. Modeling predicts a half-life of >50 years in aquatic systems .
Toxicity Concerns
While acute toxicity is low ( in rats), chronic exposure risks include liver enlargement and endocrine disruption . The European Chemicals Agency (ECHA) has flagged it for restricted use under REACH regulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume